4-(Aminomethyl)-5-nitrobenzene-1,2-diol

Description

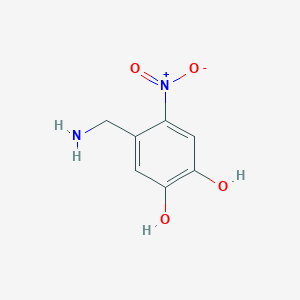

4-(Aminomethyl)-5-nitrobenzene-1,2-diol is a nitro-substituted benzene diol derivative characterized by hydroxyl groups at positions 1 and 2, a nitro group at position 5, and an aminomethyl (-CH₂NH₂) substituent at position 2. This compound belongs to the broader class of polyfunctional aromatic amines and nitroaromatics, which are of significant interest in medicinal chemistry and materials science due to their diverse reactivity and bioactivity profiles.

Properties

Molecular Formula |

C7H8N2O4 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

4-(aminomethyl)-5-nitrobenzene-1,2-diol |

InChI |

InChI=1S/C7H8N2O4/c8-3-4-1-6(10)7(11)2-5(4)9(12)13/h1-2,10-11H,3,8H2 |

InChI Key |

ZGJWODUWCHIEAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-nitrobenzene-1,2-diol typically involves nitration and subsequent amination of benzene derivativesThe reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as palladium or copper can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst. Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Aminomethyl)-5-aminobenzene-1,2-diol, while substitution reactions can introduce various functional groups to the benzene ring .

Scientific Research Applications

4-(Aminomethyl)-5-nitrobenzene-1,2-diol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-nitrobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminomethyl group can also form hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Differences and Implications

Substituent Effects on Bioactivity: Bromine atoms (as in 5-(Aminomethyl)-3,4-dibromobenzene-1,2-diol) enhance antimicrobial activity but reduce solubility . The nitro group in this compound may confer fluorescence properties useful in analytical chemistry, as seen in related IS compounds .

Biological Activity

4-(Aminomethyl)-5-nitrobenzene-1,2-diol, also known as PHI (Porcine Histidine Insulin), is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound possesses a unique chemical structure that contributes to its biological activity. The compound features an amino group and a nitro group attached to a benzene ring, which enhances its reactivity and interaction with biological targets.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Vasodilation : The compound has been shown to induce vasodilation, which is the widening of blood vessels. This effect is primarily mediated through the activation of intracellular signaling pathways that increase cyclic adenosine monophosphate (cAMP) levels in vascular smooth muscle cells.

- Insulin Secretion : It stimulates insulin secretion from pancreatic beta cells. This mechanism involves binding to specific receptors that activate adenylate cyclase, leading to increased cAMP levels and subsequent insulin release.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to fully characterize these effects.

The biological effects of this compound are largely attributed to its interaction with specific receptors and subsequent activation of signaling pathways. The compound's ability to modulate cAMP levels plays a crucial role in its vasodilatory and insulinotropic effects.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Ebola Virus Inhibition : A series of 4-(aminomethyl)benzamide derivatives were tested for their efficacy against the Ebola virus. Compounds similar to this compound demonstrated significant antiviral activity with EC50 values below 10 μM against both Ebola and Marburg viruses. These findings suggest potential therapeutic applications in viral infections .

- Diabetes Management : Research into the insulin-secreting properties of this compound indicates its potential role in managing diabetes. By enhancing insulin release in response to glucose levels, it could serve as a basis for developing new treatments for diabetic patients.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Vasodilation | Insulin Secretion | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Preliminary evidence |

| Vasoactive Intestinal Peptide (VIP) | Yes | Moderate | No |

| Glucagon | Yes | Yes | No |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:

- Mechanistic Studies : Detailed studies on the molecular mechanisms through which this compound exerts its effects.

- Therapeutic Applications : Clinical trials to evaluate its efficacy and safety in treating conditions such as diabetes and viral infections.

- Structural Optimization : Chemical modifications could enhance its potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.